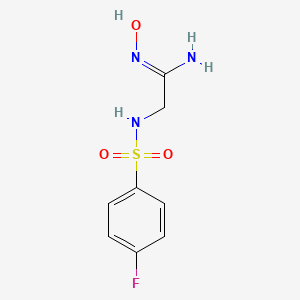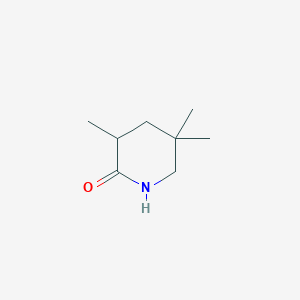
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Übersicht
Beschreibung
2-(4-Fluorobenzenesulfonamido)-N'-hydroxyethanimidamide, or 4-FBSNHEA, is a chemical compound that has recently become a subject of scientific interest. It is a sulfonamide derivative of the parent compound benzenesulfonamide, and is widely used in the synthesis of a variety of compounds. 4-FBSNHEA has numerous applications in scientific research, and its mechanism of action is still being studied. In
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity. Compounds like 2-[N-2-pyrimidyl-(p-benzylidene)aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate exhibited high antitumor activity and low toxicity, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).
Enantioselective Synthesis
The enantioselective synthesis of 3'-fluorothalidomide demonstrates the application of N-fluorobenzenesulfonimide (NFSI) in achieving high enantioselectivity in pharmaceutical synthesis. This process highlights the versatility of sulfonamide derivatives in synthesizing chiral drugs, which are crucial for developing medications with fewer side effects (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).
COX-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, specifically the introduction of a fluorine atom, has led to the identification of potent, highly selective, and orally active COX-2 inhibitors. These findings are significant for developing new treatments for rheumatoid arthritis, osteoarthritis, and acute pain, demonstrating the application of fluorine-containing sulfonamides in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Wirkmechanismus
Target of Action
The primary target of 2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration.
Mode of Action
This inhibition could lead to changes in the degradation of extracellular matrix proteins, potentially affecting processes such as tissue remodeling and cell migration .
Result of Action
The molecular and cellular effects of the compound’s action are not fully understood. Given its target, it is likely that the compound could affect processes related to tissue remodeling and cell migration. More research is needed to fully understand these effects .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-6-1-3-7(4-2-6)16(14,15)11-5-8(10)12-13/h1-4,11,13H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPBRXUCSHGMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1378593.png)

![3-Ethoxy-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B1378597.png)





![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)



![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)